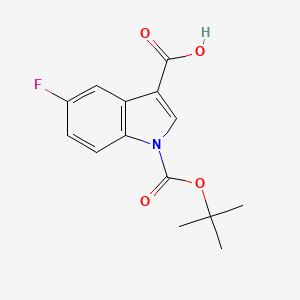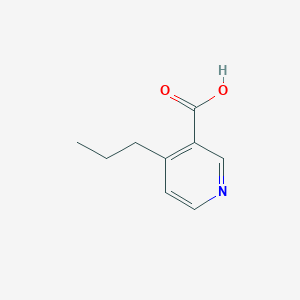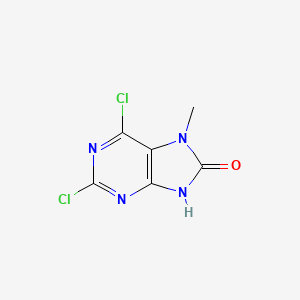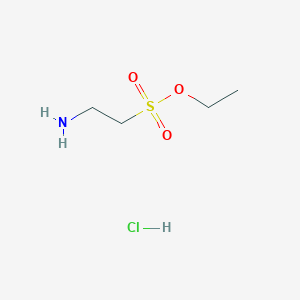
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent . The hydrochloride form is obtained by neutralizing the product with ammonia water .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. The use of safer quenching agents and efficient separation techniques are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common in pyrimidine chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activities.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, affecting cellular processes. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Diamino-5-aryl-6-substituted pyrimidines: Variants with different substituents on the pyrimidine ring.
Uniqueness
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect its binding affinity to enzymes and its overall stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C5H9ClN4O |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H |
Clé InChI |
WICDURBEMOASKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)


![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)


